molecular formula C21H20FNO5 B4049504 5-(2-Fluorophenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one

5-(2-Fluorophenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one

Cat. No.: B4049504
M. Wt: 385.4 g/mol
InChI Key: UOTAPTONPIFLNR-UHFFFAOYSA-N
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Description

5-(2-Fluorophenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C21H20FNO5 and its molecular weight is 385.4 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(2-fluorophenyl)-3-hydroxy-4-(5-methyl-2-furoyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one is 385.13255090 g/mol and the complexity rating of the compound is 665. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure Analysis

Research on compounds with structural similarities to "5-(2-fluorophenyl)-3-hydroxy-4-(5-methyl-2-furoyl)-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one" often focuses on their molecular configurations. For instance, studies on compounds containing fluorophenyl, furanyl, and pyrrol groups emphasize their planarity and molecular interactions. Such analyses are crucial for understanding the physical and chemical properties that might influence their applications in materials science or drug design (El-Hiti et al., 2019).

Synthesis and Reactivity

The synthesis of compounds with structural features similar to the target molecule has been extensively studied. These works detail methods for preparing complex molecules that include fluorophenyl and furanyl components, which are valuable for developing new pharmaceuticals and materials. The reactivity of these compounds under various conditions is also explored to understand their stability and potential transformations, providing insights into their versatility for chemical synthesis (Aliev et al., 1995).

Biological Activity

Several studies investigate the biological activities of molecules containing pyrrol, furan, and fluorophenyl groups, highlighting their potential in medicinal chemistry. For example, pyrroles and other heterocycles have been identified as potent inhibitors of specific enzymes, suggesting their usefulness in developing therapeutic agents for various diseases. The research underscores the importance of these compounds in drug discovery, especially for their anti-inflammatory, analgesic, and antileukemic properties (Ladurée et al., 1989).

Material Science and Chemistry

Compounds with similar structures are also explored for their applications in material science and organic chemistry, including their role as intermediates in synthesizing novel heterocyclic compounds. These studies contribute to expanding the toolkit available for designing materials with specific properties, such as fluorescence or reactivity towards other molecules, which can be critical for developing new sensors, catalysts, or electronic materials (Braun & Müller, 2004).

Properties

IUPAC Name

2-(2-fluorophenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-(oxolan-2-ylmethyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FNO5/c1-12-8-9-16(28-12)19(24)17-18(14-6-2-3-7-15(14)22)23(21(26)20(17)25)11-13-5-4-10-27-13/h2-3,6-9,13,18,25H,4-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTAPTONPIFLNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=CC=C3F)CC4CCCO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-Fluorophenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one
Reactant of Route 2
5-(2-Fluorophenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one
Reactant of Route 3
Reactant of Route 3
5-(2-Fluorophenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one
Reactant of Route 4
5-(2-Fluorophenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one
Reactant of Route 5
5-(2-Fluorophenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one
Reactant of Route 6
5-(2-Fluorophenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one

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